2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2H-1,2,3-triazole
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Overview
Description
2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2H-1,2,3-triazole is a heterocyclic compound that features both imidazole and triazole rings. These rings are known for their significant roles in various biological and chemical processes. The imidazole ring, in particular, is a five-membered ring containing two nitrogen atoms, while the triazole ring is a five-membered ring with three nitrogen atoms. The combination of these two rings in a single molecule provides unique properties that make this compound a compound of interest in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with an appropriate alkylating agent to introduce the ethyl group, followed by the formation of the triazole ring through cyclization reactions . The reaction conditions often require the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2H-1,2,3-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The imidazole and triazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and triazole derivatives, such as:
2-Methylimidazole: A precursor in the synthesis of 2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2H-1,2,3-triazole.
1,2,3-Triazole: A compound with a similar triazole ring structure.
Imidazole: The parent compound of the imidazole ring.
Uniqueness
This compound is unique due to the combination of both imidazole and triazole rings in a single molecule. This combination provides distinct chemical and biological properties that are not observed in compounds containing only one of these rings .
Properties
IUPAC Name |
2-[2-(2-methylimidazol-1-yl)ethyl]triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-8-9-4-5-12(8)6-7-13-10-2-3-11-13/h2-5H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNZTQYZNCBXGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCN2N=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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